molecular formula C11H16ClNO B2772667 (s)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride CAS No. 1381929-36-7

(s)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B2772667
CAS No.: 1381929-36-7
M. Wt: 213.71
InChI Key: UQQGPFCOCRKQGR-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride typically involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides . This method allows for the creation of different stereochemical patterns in enantioselective pyrrolidine synthesis. The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

(s)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolidine derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.

Scientific Research Applications

(s)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (s)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with certain enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (s)-2-(3-Methoxyphenyl)pyrrolidine
  • ®-2-(3-Methoxyphenyl)pyrrolidine
  • 2-(3-Methoxyphenyl)pyrrolidine

Uniqueness

(s)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where stereochemistry plays a crucial role.

Properties

IUPAC Name

(2S)-2-(3-methoxyphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11;/h2,4-5,8,11-12H,3,6-7H2,1H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQGPFCOCRKQGR-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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